An In-depth Technical Guide to the Chemical Properties of 2-Bromohexa-1,5-dien-3-ol
An In-depth Technical Guide to the Chemical Properties of 2-Bromohexa-1,5-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of experimentally derived data for this specific compound, this document combines computed data, information on analogous compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, potential synthetic routes, predicted reactivity, and spectroscopic characteristics. Additionally, it explores the potential biological significance of this class of compounds and outlines essential safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of 2-Bromohexa-1,5-dien-3-ol
| Property | Value | Source |
| Molecular Formula | C₆H₉BrO | PubChem[1] |
| Molecular Weight | 177.04 g/mol | PubChem[1] |
| IUPAC Name | 2-bromohexa-1,5-dien-3-ol | PubChem[1] |
| CAS Number | 89448-32-8 | PubChem[1] |
| Canonical SMILES | C=CCC(C(=C)Br)O | PubChem[1] |
| InChI | InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 | PubChem[1] |
| InChIKey | MCEJNYVNSPUPSW-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reactivity
Proposed Synthetic Pathways
A definitive, published experimental protocol for the synthesis of 2-Bromohexa-1,5-dien-3-ol is not currently available. However, a plausible synthetic route can be inferred from established organic chemistry reactions. A likely precursor is 1,5-hexadien-3-ol, which can be synthesized via a Grignard reaction between allylmagnesium bromide and acrolein. The subsequent step would involve the selective bromination of the enol.
Figure 1: Proposed synthesis of 2-Bromohexa-1,5-dien-3-ol.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1,5-Hexadien-3-ol (Precursor)
This procedure is adapted from the known synthesis of similar alcohols.
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.
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Reaction with Acrolein: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise while maintaining a low temperature.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude 1,5-hexadien-3-ol is purified by vacuum distillation.
Step 2: Bromination of 1,5-Hexadien-3-ol
This proposed method is based on the electrophilic bromination of allylic alcohols.
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Reaction Setup: 1,5-Hexadien-3-ol is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.
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Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to favor electrophilic addition over radical substitution.
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Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is evaporated, and the resulting crude 2-Bromohexa-1,5-dien-3-ol is purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 2-Bromohexa-1,5-dien-3-ol is dictated by the presence of the vinyl bromide, the secondary allylic alcohol, and the isolated double bond.
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Reactions of the Allylic Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone. It can also be a leaving group in nucleophilic substitution reactions, particularly after protonation in acidic media.
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Reactions of the Vinyl Bromide: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of carbon-carbon bonds.
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Reactions of the Diene System: The conjugated diene system can undergo electrophilic addition reactions. The regioselectivity of these additions (1,2- vs. 1,4-addition) is expected to be influenced by both kinetic and thermodynamic control.[2][3] The isolated double bond can also undergo typical alkene reactions.
Figure 2: Potential reactivity of 2-Bromohexa-1,5-dien-3-ol.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Bromohexa-1,5-dien-3-ol are not available. The following are predictions based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromohexa-1,5-dien-3-ol
| Spectroscopy | Predicted Features |
| ¹H NMR | - Vinyl Protons (C1 & C2): Multiple signals in the range of 5.0-6.0 ppm. - Allylic Proton (C3): A multiplet around 4.0-4.5 ppm. - Methylene Protons (C4): A multiplet around 2.2-2.5 ppm. - Terminal Vinyl Protons (C5 & C6): Multiple signals in the range of 5.0-6.0 ppm. - Hydroxyl Proton: A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Alkene Carbons (C1, C2, C5, C6): Signals in the range of 110-145 ppm. - Carbon Bearing Bromine (C2): Expected to be in the lower end of the alkene region. - Carbon Bearing Hydroxyl Group (C3): A signal in the range of 65-75 ppm. - Methylene Carbon (C4): A signal in the range of 30-40 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - C=C Stretch: Peaks around 1640-1680 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 176 and 178. - Major Fragmentation: Loss of H₂O, loss of Br, and cleavage of the C-C bonds adjacent to the functional groups. |
Potential Biological Activity and Signaling Pathways
While there is no specific research on the biological activity of 2-Bromohexa-1,5-dien-3-ol, the structural motifs present in the molecule are found in various bioactive natural products.
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Brominated Compounds: Many brominated organic compounds isolated from marine organisms exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological targets.
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Dienes: The 1,3-diene moiety is a structural feature in many natural products with diverse biological functions.[5] These compounds can act as precursors in biosynthetic pathways or interact with cellular targets through various mechanisms.
Given these precedents, 2-Bromohexa-1,5-dien-3-ol could be a candidate for screening in antimicrobial or anticancer assays. Its potential mechanism of action could involve alkylation of biological nucleophiles or interaction with specific enzyme active sites.
Figure 3: Potential biological relevance of 2-Bromohexa-1,5-dien-3-ol.
Safety and Handling
No specific safety data sheet (SDS) for 2-Bromohexa-1,5-dien-3-ol is available. However, based on the structure, which includes an allylic alcohol and a vinyl bromide, the compound should be handled with caution. It is likely to be an irritant to the skin, eyes, and respiratory system. Allyl bromide, a related compound, is highly flammable, toxic, and corrosive.
Table 3: General Handling and Safety Precautions
| Precaution Category | Recommendations |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles or a face shield. - Laboratory coat. |
| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of vapors and contact with skin and eyes. - Keep away from heat, sparks, and open flames. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place. - Protect from light. |
| Disposal | - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion and Future Directions
2-Bromohexa-1,5-dien-3-ol is a compound with potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking, this technical guide provides a robust, albeit predicted, profile of its chemical properties based on computational data and the known chemistry of related structures.
Future research should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Conducting thorough experimental determination of its physicochemical properties.
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Acquiring and analyzing its full spectroscopic data (NMR, IR, MS).
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Screening for biological activity and elucidating its mechanism of action.
This foundational work is crucial for unlocking the full potential of 2-Bromohexa-1,5-dien-3-ol and its derivatives in various scientific and industrial applications.
